

# An In-depth Technical Guide to the Physicochemical Properties of Isoserine

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For Researchers, Scientists, and Drug Development Professionals

**Isoserine** (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike serine, **isoserine** is not incorporated into proteins through the standard genetic code but has garnered significant interest in pharmaceutical and biotechnological fields.[1][2] It serves as a versatile chiral building block for the synthesis of various pharmaceutical compounds, including aminopeptidase N inhibitors and other complex molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of **isoserine**, detailed experimental protocols, and visual representations of relevant chemical processes.

## **Core Physicochemical Properties**

**Isoserine** exists as two stereoisomers, L-**isoserine** and D-**isoserine**, and as a racemic mixture, DL-**isoserine**. Its properties can vary slightly depending on the isomeric form. The quantitative data for these properties are summarized below.

# **General and Computational Properties**

This table summarizes the fundamental chemical identifiers and computed properties for **isoserine**.



Property	Value	Source	
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	[6][7][8]	
Molecular Weight	105.09 g/mol	[6][7][8][9]	
IUPAC Name	3-amino-2-hydroxypropanoic acid	[8]	
Synonyms	2-Hydroxy-β-alanine, 3- Aminolactic acid	[3][7]	
CAS Number	632-12-2 (Isoserine), 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine)	[3][7][8]	
Appearance	White to off-white crystalline powder/solid	[3][6][10]	
Hydrogen Bond Donors	3	[3]	
Hydrogen Bond Acceptors	4	[3]	
Rotatable Bond Count	2	[3]	
Topological Polar Surface Area	83.6 Ų	[3]	

# **Experimental Physicochemical Data**

The following table presents experimentally determined physicochemical properties for different forms of **isoserine**. These values are critical for applications in drug formulation and biochemical assays.



Property	DL-Isoserine	L-Isoserine	Source
Melting Point	235 °C (decomposes)	199-201 °C / 207-210 °C	[9][11][12][13][14][15] [2]
Boiling Point (Predicted)	386.6 ± 27.0 °C	386.6 ± 27.0 °C	[12][13]
Density (Predicted)	1.415 ± 0.06 g/cm <sup>3</sup>	1.415 ± 0.06 g/cm <sup>3</sup>	[12][13]
pKaı (Carboxyl Group)	2.71 ± 0.16 (Predicted)	2.72	[3][13][16]
pKa₂ (Amino Group)	9.14 (at 25°C)	9.25	[13][16]
Specific Optical Rotation	Not Applicable	-14.8° (c=1, H <sub>2</sub> O)	[2]
Water Solubility	Soluble (15.3 g/L at 20°C)	Slightly soluble	[2][11][13][17]
Other Solubilities	Soluble in HCl, soluble in alcohol	Slightly soluble in ethanol	[2][3][11]

# **Experimental Protocols & Methodologies**

Accurate determination of physicochemical properties relies on robust experimental design. Below are detailed methodologies relevant to the synthesis and characterization of **isoserine**.

## **Protocol 1: Synthesis and Purification of DL-Isoserine**

This protocol describes a common method for synthesizing DL-**isoserine** via a nitro-aldol reaction followed by hydrogenolysis.[18]

Objective: To synthesize DL-isoserine from glyoxylic acid and nitromethane.

#### Materials:

- Glyoxylic acid
- Nitromethane



- · Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>) source
- Solvents (e.g., water, ethanol)
- Standard glassware for reaction, filtration, and crystallization

#### Procedure:

- Nitro-aldol Reaction: Glyoxylic acid is reacted with nitromethane to produce 2-hydroxy-3-nitropropanoic acid.[18] This reaction is typically carried out in an aqueous solution.
- Hydrogenolysis: The resulting 2-hydroxy-3-nitropropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol).
- A catalytic amount of Pd/C is added to the solution.
- The mixture is subjected to hydrogenation (using H<sub>2</sub> gas) to reduce the nitro group to an amino group, yielding DL-isoserine.[18]
- Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure to yield the crude product.
- DL-**isoserine** is then purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a white crystalline solid.

# Protocol 2: Determination of Acid Dissociation Constants (pKa)

The pKa values of **isoserine**'s carboxylic acid and amino functional groups are determined by potentiometric titration.

Objective: To determine the pKa values of **isoserine** in an aqueous solution.

#### Materials:

Isoserine sample



- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter and electrode
- Stir plate and stir bar
- Buret

#### Procedure:

- An accurately weighed sample of isoserine is dissolved in a known volume of deionized water.
- The solution is first acidified with a known excess of standardized HCl to ensure all functional groups are protonated.
- The solution is then titrated with the standardized NaOH solution, adding small, precise increments.
- The pH of the solution is recorded after each addition of NaOH.
- A titration curve (pH vs. volume of NaOH added) is plotted.
- The two equivalence points, corresponding to the neutralization of the excess HCl and the carboxyl group, and the neutralization of the amino group, are identified.
- The pKa values are determined from the half-equivalence points on the curve. pKa<sub>1</sub> is the pH at which half of the carboxyl groups are deprotonated, and pKa<sub>2</sub> is the pH at which half of the amino groups are deprotonated.

#### **Protocol 3: Measurement of Specific Optical Rotation**

The chirality of L-isoserine is confirmed by measuring its specific optical rotation using a polarimeter.[19]

Objective: To measure the specific rotation of L-isoserine.



#### Materials:

- L-isoserine sample
- High-purity solvent (e.g., water)
- Polarimeter with a sodium D-line light source (589 nm)
- · Volumetric flask and analytical balance
- Sample cell (cuvette) of a known path length

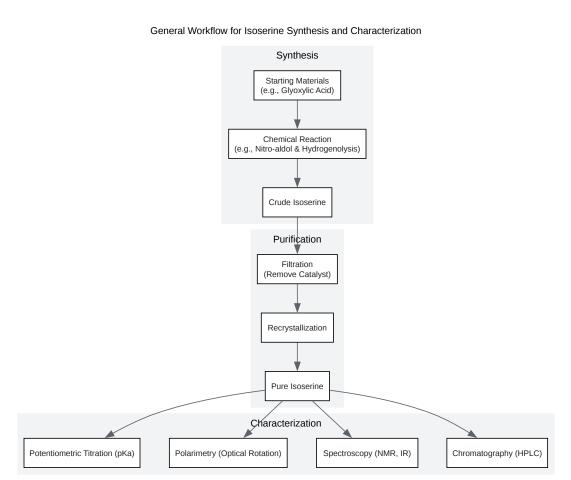
#### Procedure:

- A solution of L-isoserine is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent to achieve a known concentration (c), typically expressed in g/mL.[2]
- The polarimeter is calibrated using a blank (the pure solvent).
- The sample cell is filled with the L-**isoserine** solution, ensuring no air bubbles are present in the light path.
- The observed angle of rotation (α) is measured.
- The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL. The temperature and wavelength are also recorded. For L-isoserine, the rotation is expected to be levorotatory (a negative value).[2][19]

# **Visualizations: Workflows and Pathways**

Diagrams created using Graphviz provide clear visual summaries of complex processes.





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Caption: Workflow for Isoserine Synthesis and Analysis.



While specific metabolic pathways for **isoserine** are not well-documented due to its non-proteinogenic nature, potential degradation pathways under thermal stress can be proposed based on the chemistry of similar amino acids like serine.[20][21]

# Proposed Thermal Degradation Pathways of Isoserine Decarboxylation (-CO<sub>2</sub>) Isoserine Heat Deamination (-NH<sub>3</sub>) Dehydration (-H<sub>2</sub>O) 2-aminoethanol Glyceric Acid 2-aminoacrylic acid derivative

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Caption: Potential Thermal Degradation Routes for Isoserine.

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